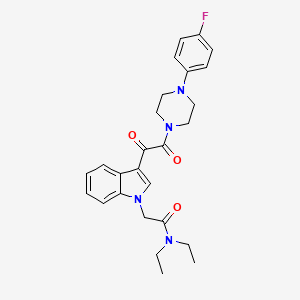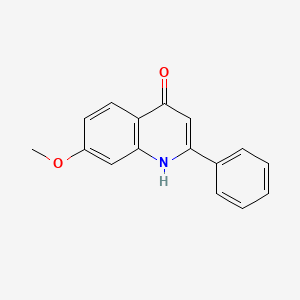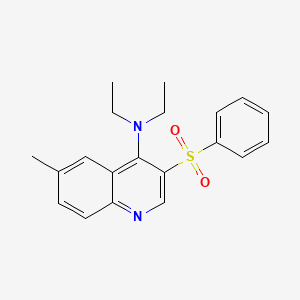
(5-Bromo-7-methyl-1H-indol-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Bromo-7-methyl-1H-indol-2-yl)methanamine” is a compound that belongs to the class of organic compounds known as indoles . The indole nucleus is found in many important synthetic drug molecules, which makes it an important heterocyclic compound . It is stored in a sealed, dry environment at room temperature .
Synthesis Analysis
Indole derivatives, including “this compound”, have been synthesized for various pharmacological activities . The indole nucleus is added to medicinal compounds that are biologically active, leading to a broad spectrum of biological activities .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
Indole derivatives, including “this compound”, have been found to possess various biological activities, which has led to interest among researchers to synthesize a variety of indole derivatives .Scientific Research Applications
(5-Bromo-7-methyl-1H-indol-2-yl)methanamine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-cancer properties. Several studies have reported the potential use of this compound as a therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammation.
Mechanism of Action
The exact mechanism of action of (5-Bromo-7-methyl-1H-indol-2-yl)methanamine is not fully understood. However, several studies have suggested that it may act through the inhibition of various enzymes and signaling pathways. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is a key enzyme involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of various cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of this compound. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer cells. Additionally, it has been reported to exhibit anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. Furthermore, it has been shown to protect against oxidative stress and neurodegeneration.
Advantages and Limitations for Lab Experiments
The advantages of using (5-Bromo-7-methyl-1H-indol-2-yl)methanamine in lab experiments include its high purity, well-established synthesis method, and potential applications in the field of medicinal chemistry. However, the limitations include its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research on (5-Bromo-7-methyl-1H-indol-2-yl)methanamine. One potential direction is to further investigate its potential applications as a therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammation. Additionally, more studies are needed to fully understand its mechanism of action and to identify its molecular targets. Furthermore, there is a need to develop more efficient synthesis methods for this compound, which can improve its availability and reduce the cost of production.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It exhibits a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-cancer properties. The well-established synthesis method and potential applications make it an attractive compound for further research. However, further studies are needed to fully understand its mechanism of action and to identify its molecular targets.
Synthesis Methods
The synthesis of (5-Bromo-7-methyl-1H-indol-2-yl)methanamine involves the reaction between 5-bromoindole-2-carboxaldehyde and methylamine in the presence of a reducing agent such as sodium borohydride. This reaction yields the desired product in good yields and high purity. The synthesis of this compound has been reported in several research articles, and the procedure is well-established.
properties
IUPAC Name |
(5-bromo-7-methyl-1H-indol-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-6-2-8(11)3-7-4-9(5-12)13-10(6)7/h2-4,13H,5,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGARGIMGASMFNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=C2)CN)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1429900-88-8 |
Source


|
| Record name | (5-bromo-7-methyl-1H-indol-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2786739.png)
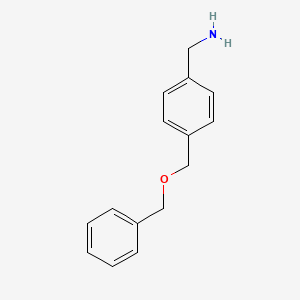
![8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2786743.png)
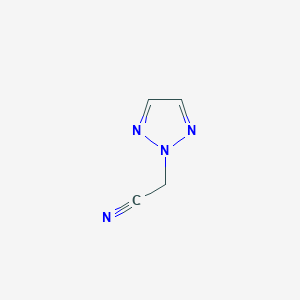
![3-[(4-methoxybenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2786746.png)

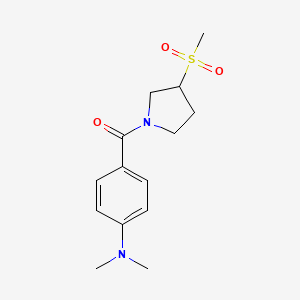
![5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2786753.png)
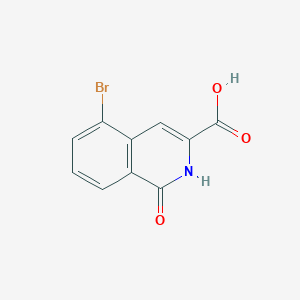
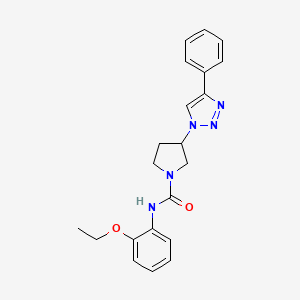
![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2786759.png)
